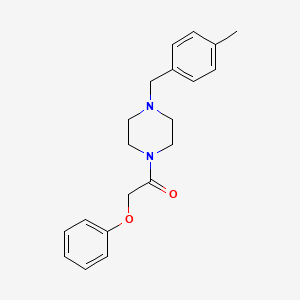
4,5-dichloro-N-(3,4-dimethoxyphenyl)-3-isothiazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-dichloro-N-(3,4-dimethoxyphenyl)-3-isothiazolecarboxamide, commonly known as DMTI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMTI is a synthetic compound that is widely used in the pharmaceutical industry as a drug discovery tool, and its unique properties make it an ideal candidate for various research applications.
作用机制
The mechanism of action of DMTI involves the inhibition of various enzymes and proteins, including proteases and kinases. DMTI binds to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can lead to a variety of biochemical and physiological effects, depending on the specific enzyme or protein being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DMTI are varied and depend on the specific enzyme or protein being targeted. DMTI has been shown to inhibit the growth of various bacteria, making it a potential candidate for the development of new antibiotics. It has also been shown to inhibit the activity of various proteases and kinases, which are involved in a variety of cellular processes.
实验室实验的优点和局限性
One of the main advantages of using DMTI in lab experiments is its ability to inhibit the activity of specific enzymes and proteins. This makes it a valuable tool for studying the function of these molecules in various biological processes. However, one limitation of using DMTI is that it can also inhibit the activity of non-targeted enzymes and proteins, leading to unintended effects.
未来方向
There are several potential future directions for the use of DMTI in scientific research. One direction is the development of new antibiotics based on DMTI's ability to inhibit bacterial growth. Another direction is the use of DMTI in the development of new cancer treatments, as it has been shown to inhibit the activity of various kinases that are involved in cancer cell growth. Additionally, DMTI could be used to study the function of specific enzymes and proteins in various biological processes, leading to a better understanding of these processes and potential new drug targets.
合成方法
The synthesis of DMTI involves the reaction of 3,4-dimethoxyaniline with thionyl chloride to form 3,4-dimethoxyphenyl isothiocyanate, which is then reacted with 4,5-dichloro-1,2-dithiol-3-one to form DMTI. The synthesis of DMTI is a relatively simple process, and the compound can be produced in large quantities with high purity.
科学研究应用
DMTI has been extensively used in the field of medicinal chemistry as a drug discovery tool. It has been shown to inhibit the activity of various enzymes and proteins, making it a potential candidate for the development of new drugs. DMTI has also been used in the development of new antibiotics, as it has been shown to inhibit the growth of various bacteria.
属性
IUPAC Name |
4,5-dichloro-N-(3,4-dimethoxyphenyl)-1,2-thiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O3S/c1-18-7-4-3-6(5-8(7)19-2)15-12(17)10-9(13)11(14)20-16-10/h3-5H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULNJAJPTMCOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NSC(=C2Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5781840.png)
![6-chloro-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5781845.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5781851.png)

![2-ethyl-6-(4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5781863.png)

![N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5781889.png)
![1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5781894.png)

![2-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5781900.png)

